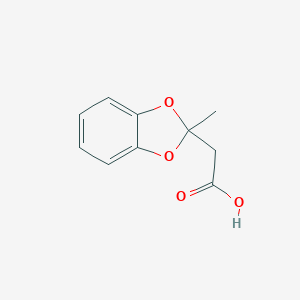

2-Methyl-1,3-benzodioxole-2-acetic acid

Overview

Description

1,3-Benzodioxole-2-acetic acid, 2-methyl- is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring and an acetic acid group substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

1,3-Benzodioxole-2-acetic acid, 2-methyl- acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses . Molecular docking analysis has shown that this compound has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin .

Biochemical Pathways

Upon binding to the TIR1 receptor, 1,3-Benzodioxole-2-acetic acid, 2-methyl- induces a common transcriptional response with auxin . It down-regulates the expression of root growth-inhibiting genes, thereby promoting root growth .

Pharmacokinetics

Its potent activity in promoting root growth suggests that it may have favorable absorption, distribution, metabolism, and excretion properties .

Result of Action

The result of the action of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is a significant promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . This effect far exceeds that of NAA .

Action Environment

The action of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is influenced by environmental factors. It’s worth noting that the compound’s promotive effect on root growth suggests that it may be effective in a variety of environmental conditions conducive to plant growth .

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxole-2-acetic acid, 2-methyl- has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), a protein involved in plant growth and development . This interaction enhances root-related signaling responses, promoting root growth in plants .

Cellular Effects

In cellular processes, 1,3-Benzodioxole-2-acetic acid, 2-methyl- has shown significant effects. It has been found to influence cell function by enhancing auxin response reporter’s (DR5:GUS) transcriptional activity . This suggests that the compound may play a role in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 1,3-Benzodioxole-2-acetic acid, 2-methyl- exerts its effects through binding interactions with biomolecules. For example, it has a stronger binding ability with the auxin receptor TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin . This binding interaction leads to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

Its potent activity as an auxin receptor agonist suggests that it may have long-term effects on cellular function, particularly in relation to root growth .

Metabolic Pathways

Its interaction with the auxin receptor TIR1 suggests it may be involved in the auxin signaling pathway , which plays a crucial role in plant growth and development.

Transport and Distribution

Given its interaction with the auxin receptor TIR1, it may be transported and distributed in a manner similar to other auxins .

Subcellular Localization

The subcellular localization of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is another area that warrants further study. As an auxin receptor agonist, it may be localized in areas of the cell where auxin receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

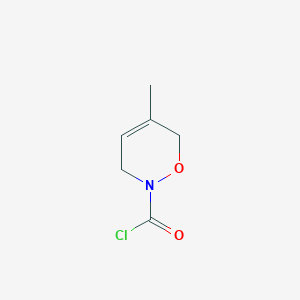

The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-methyl- typically involves the acylation of 1,3-benzodioxole. One common method includes the use of oxalyl chloride in dichloromethane at low temperatures to form the acyl chloride intermediate, which is then reacted with a methyl-substituted acetic acid derivative .

Industrial Production Methods

In industrial settings, the continuous acylation process is often employed. This method uses a recyclable heterogeneous catalyst under controlled temperature conditions to achieve high conversion rates and selectivity . The process is efficient and environmentally friendly, allowing for the recycling of unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-2-acetic acid, 2-methyl- undergoes various chemical reactions, including:

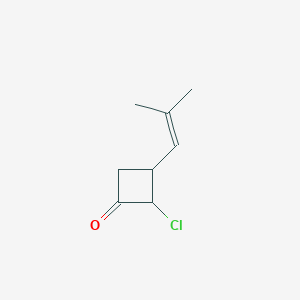

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: Electrophilic substitution reactions are common, where the benzodioxole ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzodioxole derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,3-Benzodioxole-2-acetic acid, 2-methyl- has a wide range of applications in scientific research:

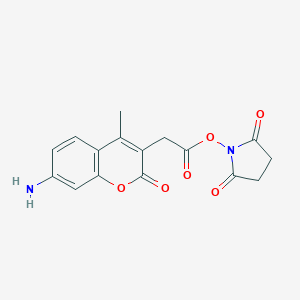

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Acts as a precursor for the synthesis of bioactive compounds, including plant growth regulators.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

1,3-Benzodioxole-5-acetic acid: Similar structure but lacks the methyl group, leading to different chemical properties and reactivity.

1,3-Benzodioxole-2-acetic acid, 2,2-difluoro-α-oxo-, methyl ester: Contains additional fluorine atoms, which can significantly alter its biological activity and chemical stability.

Uniqueness

1,3-Benzodioxole-2-acetic acid, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an auxin receptor agonist and its potential as a COX inhibitor make it a valuable compound in both agricultural and medicinal research .

Properties

IUPAC Name |

2-(2-methyl-1,3-benzodioxol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(6-9(11)12)13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBSSMZKVMEGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196169 | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-72-2 | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] 2-methylpropanoate](/img/structure/B45088.png)

![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)